molecular formula C23H20FN3O2S2 B2866512 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1252878-38-8

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2866512
CAS No.: 1252878-38-8
M. Wt: 453.55
InChI Key: DPVRVFVCVNZEDA-UHFFFAOYSA-N
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Description

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring:

  • A thienopyrimidine core (a fused thiophene-pyrimidine ring system) substituted at position 3 with a 3,4-dimethylbenzyl group.
  • A sulfanyl (-S-) linker at position 2, connected to an acetamide side chain.
  • An N-(2-fluorophenyl) substitution on the acetamide group.

Thienopyrimidines are pharmacologically significant scaffolds known for their kinase inhibitory, antimicrobial, and anticancer activities . The 3,4-dimethylbenzyl group may enhance lipophilicity and membrane permeability, while the 2-fluorophenyl acetamide moiety could influence target binding through electronic effects. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve nucleophilic substitution of thiol-containing pyrimidines with halogenated acetamides .

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-14-7-8-16(11-15(14)2)12-27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-18-6-4-3-5-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVRVFVCVNZEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethylbenzyl group and the 2-fluorophenylacetamide moiety. Common reagents used in these steps include thionyl chloride, dimethylformamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with altered biological activity.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic effects could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Functional Group Effects Reference
Target Compound Thieno[3,2-d]pyrimidine 3-(3,4-dimethylbenzyl), 2-S-acetamide (N-2-fluorophenyl) Not reported Fluorine enhances electronegativity; dimethylbenzyl increases lipophilicity.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 3-(4-chlorophenyl), 2-S-acetamide (N-2-CF3-phenyl) Not reported CF3 group increases steric bulk and electron-withdrawing effects.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) Dihydropyrimidine 4-methyl, 6-oxo, 2-S-acetamide (N-2,3-dichlorophenyl) 230–232 Dichlorophenyl enhances hydrophobicity; dihydropyrimidine core may reduce aromaticity.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone 4-(methylsulfanyl)phenyl acetamide Not reported Methylsulfanyl group introduces potential metabolic oxidation sites.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-dimethylpyrimidine, 2-S-acetamide (N-4-methylpyridinyl) Not reported Pyridine substitution may improve solubility via hydrogen bonding.

Key Observations:

Pyrimidine derivatives with methyl groups (e.g., ) may exhibit enhanced metabolic stability due to reduced oxidative susceptibility.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group (target) and 2-CF3-phenyl () introduce EWGs, which could strengthen hydrogen bonding or dipole interactions with targets.

Physical Properties: Melting points vary significantly (e.g., 230–232°C for vs. 302–304°C for a non-thienopyrimidine analog in ), suggesting substituents influence crystallinity.

The 2-fluorophenyl group in the target may mimic tyrosine residues in kinase ATP pockets.

Theoretical Considerations

The lumping strategy (grouping structurally similar compounds) supports comparing these analogs, as shared cores (e.g., thienopyrimidine) suggest overlapping physicochemical behaviors. However, substituent variations lead to divergent properties:

  • Solubility : Methylpyridine () or polar groups improve solubility, whereas halogenated aryl groups (target, ) reduce it.
  • Metabolic Stability : Methylsulfanyl () and fluorinated groups (target, ) may slow oxidative metabolism compared to unsubstituted analogs.

Biological Activity

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Biological Activity

Research indicates that compounds with thienopyrimidine structures often exhibit a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that thienopyrimidine derivatives can possess potent antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Enterococcus faecium. The introduction of specific substituents significantly enhances their activity against these pathogens.

CompoundActivity AgainstMIC (µg/mL)
3hS. aureus1
7E. faecium2

These results suggest that the presence of electron-withdrawing groups like fluorine may enhance the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy.

Anticancer Activity

In vitro studies have reported that this compound exhibits anticancer properties against various cancer cell lines, including Caco-2 and A549 cells. The following table summarizes the findings:

Cell LineCompound EffectViability (%)
Caco-239.8Decreased
A54956.9Decreased

The results indicate that the compound significantly reduces cell viability in comparison to untreated controls, highlighting its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thienopyrimidine core.
  • Introduction of the sulfanyl group.
  • Functionalization with the acetamide moiety.

These steps are crucial for achieving the desired biological activity and structural integrity of the compound.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thienopyrimidine derivatives. For example:

  • A study demonstrated that compounds with a 4-chloro substituent showed significantly improved antimicrobial activity compared to those with fluoro or bromo groups .
  • Another research highlighted that specific substitutions on the phenyl ring could lead to increased lipophilicity and better cellular penetration, which is essential for antimicrobial efficacy .

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